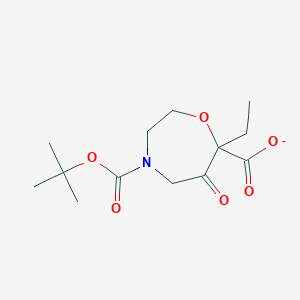
Porcine neuropeptide Y(13-36)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[13-36]-Neuropeptide Y is a biologically active peptide fragment derived from the larger neuropeptide Y molecule. Neuropeptide Y is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning. The [13-36] fragment specifically has been studied for its unique biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [13-36]-Neuropeptide Y typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of [13-36]-Neuropeptide Y follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s purity and quality.
化学反应分析
Types of Reactions
[13-36]-Neuropeptide Y can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often affecting methionine residues.
Reduction: The gain of electrons or hydrogen, potentially reversing oxidation effects.
Substitution: Replacement of one functional group with another, which can be used to modify the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction can restore the original peptide structure.
科学研究应用
[13-36]-Neuropeptide Y has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and neurobiology.
Medicine: Explored for potential therapeutic applications in treating conditions like obesity, anxiety, and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of [13-36]-Neuropeptide Y involves binding to specific receptors, such as the Y1, Y2, and Y5 receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways ultimately influence various physiological processes, such as appetite regulation, stress response, and cardiovascular function.
相似化合物的比较
Similar Compounds
Neuropeptide Y (full-length): The parent molecule from which [13-36]-Neuropeptide Y is derived.
Peptide YY: A related peptide with similar structure and functions, primarily involved in digestive processes.
Pancreatic Polypeptide: Another member of the neuropeptide family, involved in regulating pancreatic secretions and appetite.
Uniqueness
[13-36]-Neuropeptide Y is unique due to its specific receptor interactions and biological activities. Unlike the full-length neuropeptide Y, the [13-36] fragment may have distinct effects on receptor binding and signaling pathways, making it a valuable tool for research and potential therapeutic applications.
属性
分子式 |
C135H209N41O36 |
|---|---|
分子量 |
2982.4 g/mol |
IUPAC 名称 |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[2-(pyrrolidine-2-carbonylamino)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152) |
InChI 键 |
HEALDAASUSTTPJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
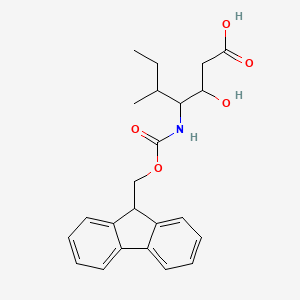
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
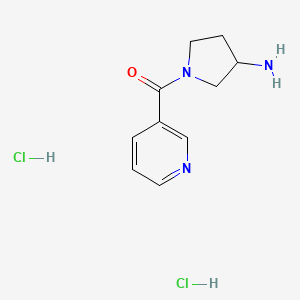
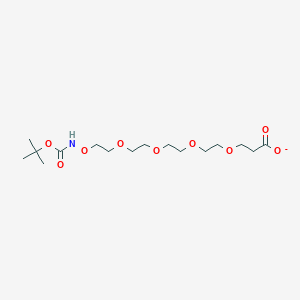

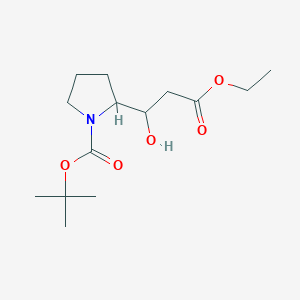
![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)

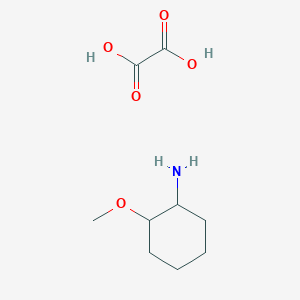
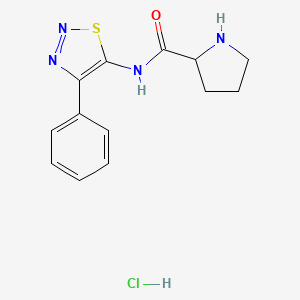
![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
